molecular formula C13H8Cl2N2S B3011685 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline CAS No. 861508-62-5

5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline

Cat. No.: B3011685
CAS No.: 861508-62-5
M. Wt: 295.18
InChI Key: ZPHLSRIYUGISTG-UHFFFAOYSA-N
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Description

5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline is a compound that features a benzothiazole ring fused with a dichloroaniline moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline typically involves the condensation of 2-aminobenzenethiol with 2,4-dichloronitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline is unique due to the combination of the benzothiazole ring and the dichloroaniline moiety, which enhances its reactivity and biological activities. The presence of chlorine atoms increases its potential for various chemical reactions and applications .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2,4-dichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S/c14-8-6-9(15)10(16)5-7(8)13-17-11-3-1-2-4-12(11)18-13/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHLSRIYUGISTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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